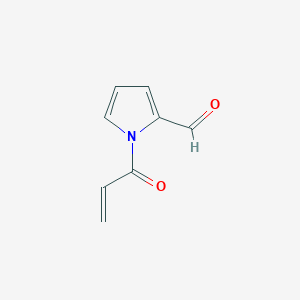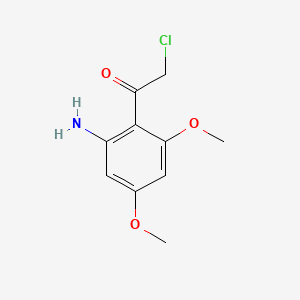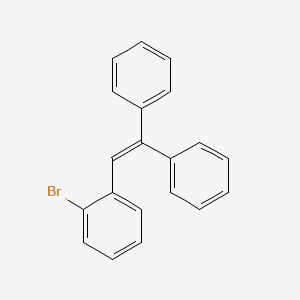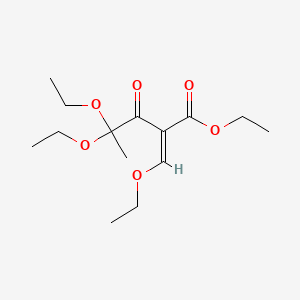
1-Acryloyl-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acryloyl-1H-pyrrole-2-carbaldehyde is a compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in the synthesis of pharmaceuticals and agrochemicals. The compound’s structure consists of a pyrrole ring with an acryloyl group and a formyl group attached to it.
准备方法
Synthetic Routes and Reaction Conditions
1-Acryloyl-1H-pyrrole-2-carbaldehyde can be synthesized through various methods. One common method involves the reaction of pyrrole-2-carboxaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
1-Acryloyl-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acryloyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-Acryloyl-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Acryloyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
1-Acryloyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-acryloyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The formyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
相似化合物的比较
1-Acryloyl-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole derivatives such as:
Pyrrole-2-carboxaldehyde: Lacks the acryloyl group, making it less reactive in certain chemical reactions.
1-Acryloyl-1H-pyrrole: Lacks the formyl group, which may reduce its ability to form hydrogen bonds and other interactions.
2-Acryloylpyrrole: Similar structure but with the acryloyl group attached at a different position, potentially affecting its reactivity and biological activity.
The uniqueness of this compound lies in its combination of both the acryloyl and formyl groups, which confer distinct chemical and biological properties.
属性
分子式 |
C8H7NO2 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
1-prop-2-enoylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H7NO2/c1-2-8(11)9-5-3-4-7(9)6-10/h2-6H,1H2 |
InChI 键 |
FYVONFKEMPEICX-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)N1C=CC=C1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)









![2-[(1,1-Dioxo-2,3-dihydrothiophen-3-yl)amino]phenol](/img/structure/B13831665.png)

